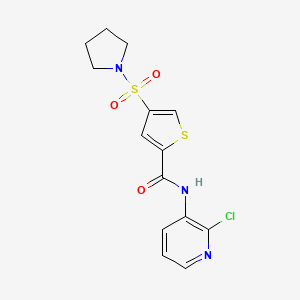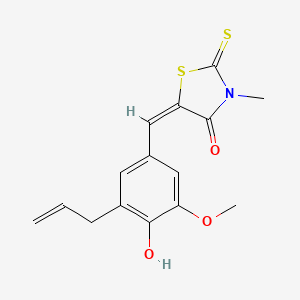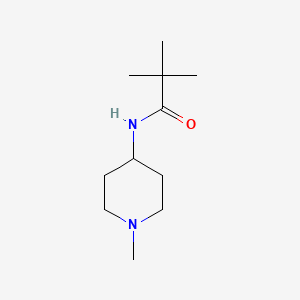
N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CP-690,550 or Tofacitinib, and it belongs to a class of drugs known as Janus kinase (JAK) inhibitors. JAK inhibitors have been shown to have a wide range of potential applications in medical research, including the treatment of autoimmune diseases, cancer, and other conditions.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide involves the inhibition of JAK enzymes. JAK enzymes play a key role in the signaling pathways that regulate immune function and inflammation. By inhibiting these enzymes, JAK inhibitors can reduce inflammation and improve symptoms in patients with autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide are complex and varied. In addition to its effects on JAK enzymes, this compound has been shown to have effects on other signaling pathways and cellular processes. These effects can include changes in gene expression, cell proliferation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has several advantages as a tool for scientific research. It has been extensively studied and is well-characterized, making it a reliable and consistent tool for experiments. However, there are also limitations to its use. JAK inhibitors can have off-target effects, and their use can be associated with adverse effects in some cases.
Direcciones Futuras
There are many potential future directions for research on N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide and other JAK inhibitors. One area of interest is the development of more selective JAK inhibitors that can target specific JAK enzymes and signaling pathways. Another area of interest is the use of JAK inhibitors in combination with other drugs to improve their efficacy and reduce adverse effects. Additionally, there is ongoing research into the potential use of JAK inhibitors in the treatment of other conditions, such as cancer and viral infections.
Métodos De Síntesis
The synthesis of N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide involves several steps, including the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form 2-chloro-3-pyridinyl chloride. This intermediate is then reacted with 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in medical research. One of the most promising areas of research is the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. JAK inhibitors have been shown to be effective in reducing inflammation and improving symptoms in patients with these conditions.
Propiedades
IUPAC Name |
N-(2-chloropyridin-3-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S2/c15-13-11(4-3-5-16-13)17-14(19)12-8-10(9-22-12)23(20,21)18-6-1-2-7-18/h3-5,8-9H,1-2,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWGMDLXOWQOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropyridin-3-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-1-benzyl-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5205211.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5205216.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5205218.png)
![N~1~-[5-(N,N-diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-N~2~,N~2~-diethylglycinamide dihydrochloride hydrate](/img/structure/B5205234.png)




![2-chloro-N-{4-[5-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5205266.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5205271.png)


![2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
![2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile](/img/structure/B5205303.png)